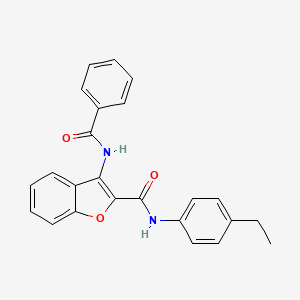

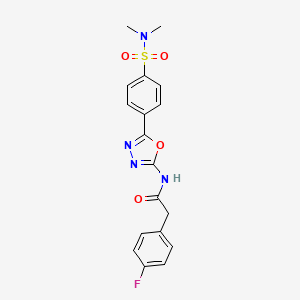

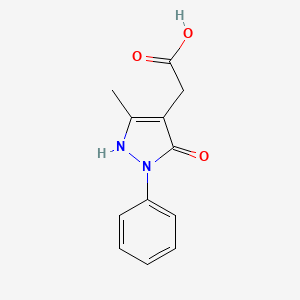

![molecular formula C26H23FN2O5S B2491242 2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 866729-77-3](/img/structure/B2491242.png)

2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives, which are structurally similar to our compound of interest, typically involves complex reactions including amidation, cyclization, and sulfonation processes. For instance, the synthesis of a related compound was achieved through the reaction of quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas, showcasing the intricate steps involved in constructing such complex molecules (Hayun et al., 2012).

Molecular Structure Analysis

The molecular structure of similar quinoline derivatives is characterized by the presence of sulfonyl, fluoroaryl, and methoxyphenyl groups. These functionalities significantly influence the molecule's reactivity, conformation, and overall properties. X-ray crystallography and NMR studies are often employed to elucidate the structure, revealing intricate details about the spatial arrangement of atoms and the molecular conformation (Cai et al., 2019).

Chemical Reactions and Properties

Quinoline derivatives are known for their reactivity towards various chemical reactions, including nucleophilic substitution, cyclization, and sulfonylation. These reactions are pivotal in modifying the molecular structure to achieve desired properties or biological activities. The synthesis process itself can introduce new functional groups, altering the chemical behavior of the compound (Jiang et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are closely related to their molecular structure. Crystallography studies offer insight into the solid-state structure, providing valuable information on the compound's stability, packing, and potential intermolecular interactions, which can influence its solubility and melting point (Baba et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophilic and nucleophilic agents, are crucial for understanding the compound's behavior in different environments and reactions. These properties are often determined by functional group analysis and experimental studies, which reveal how modifications to the molecule can impact its overall reactivity and interaction with biological targets (Wang et al., 2018).

科学的研究の応用

Synthesis of Novel Compounds

The development and optimization of synthesis methods for quinoline derivatives, including those with complex substitutions like "2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide," play a crucial role in expanding the chemical diversity for potential therapeutic agents. For instance, Hashimoto et al. (2007) reported on the practical synthesis and molecular structure determination of potent broad-spectrum antibacterial isothiazoloquinolones, highlighting the importance of such compounds in combating resistant bacterial strains like MRSA (Hashimoto et al., 2007).

Biological Evaluation and Anticancer Activity

Compounds derived from quinoline, especially those incorporating fluorophenylsulfonyl and methoxyphenylacetamide groups, have been evaluated for their cytotoxic activities against various cancer cell lines. Riadi et al. (2021) synthesized new quinazolinone-based derivatives showing potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as effective anti-cancer agents (Riadi et al., 2021).

Antimicrobial Agents

The quest for new antimicrobial agents has led to the exploration of quinoline derivatives for their potential application in this area. For example, the synthesis and reactions of some new 6,7-dihaloquinolones bearing mercapto groups were investigated by Al-Masoudi, demonstrating the versatility of quinoline frameworks in generating compounds with potential antimicrobial properties (Al-Masoudi, 2003).

Pharmacological Studies

Further pharmacological studies have been conducted to understand the therapeutic potential of quinoline derivatives. For instance, Bhambi et al. (2010) explored the synthesis and pharmacological studies on phthalimidoxy substituted quinoline derivatives, highlighting the broad scope of quinoline chemistry in medicinal research (Bhambi et al., 2010).

特性

IUPAC Name |

2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O5S/c1-3-17-8-13-22-20(14-17)26(31)24(35(32,33)19-11-9-18(27)10-12-19)15-29(22)16-25(30)28-21-6-4-5-7-23(21)34-2/h4-15H,3,16H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKBGYVGSLMZHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

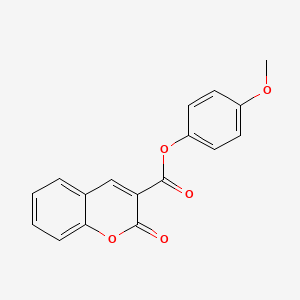

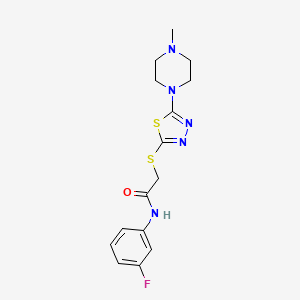

![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)

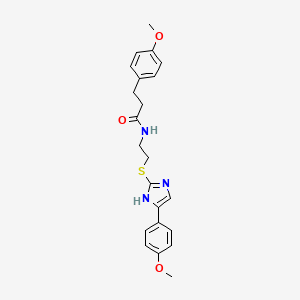

![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/no-structure.png)

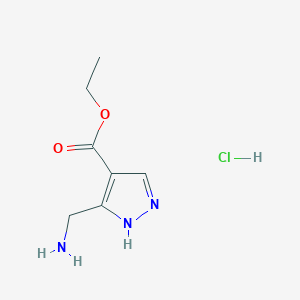

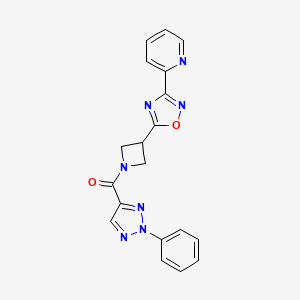

![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

![2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione](/img/structure/B2491180.png)